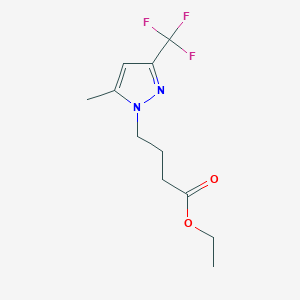

Ethyl 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoate

Descripción

Propiedades

IUPAC Name |

ethyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N2O2/c1-3-18-10(17)5-4-6-16-8(2)7-9(15-16)11(12,13)14/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWPOUPFJGWZCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C(=CC(=N1)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation primarily at the ester group. Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions can cleave the ester bond, potentially forming carboxylic acids or ketones depending on the reaction environment. The trifluoromethyl group’s electron-withdrawing nature may stabilize intermediates, influencing reaction selectivity.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Ester oxidation | KMnO₄, H+/H₂O | Heated acidic solution | Carboxylic acid derivative |

Nucleophilic Substitution

The ester group (-COOEt) and trifluoromethyl group (-CF₃) are susceptible to nucleophilic attack:

-

Ester hydrolysis : Base-catalyzed saponification (e.g., NaOH in aqueous ethanol) converts the ester to its sodium salt, which can be acidified to yield the carboxylic acid.

-

Trifluoromethyl substitution : While less common due to the group’s stability, fluorine displacement (e.g., using NaH in DMF) may occur under harsh conditions, though this is not explicitly documented for this compound.

Pyrazole Ring Functionalization

The pyrazole ring’s reactivity is influenced by its substituents:

Suzuki Coupling

While not directly reported for this compound, analogs like ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergo Suzuki coupling with arylboronic acids to introduce phenyl groups . This suggests potential for similar cross-coupling reactions if the pyrazole ring is activated (e.g., via halogenation).

Stability and Storage

The compound is stable under standard laboratory conditions but should be stored away from strong oxidizing agents to prevent unintended reactions.

Mechanistic Insights

The trifluoromethyl group’s electron-withdrawing effect enhances the molecule’s lipophilicity and may stabilize transition states during reactions. For example, in oxidation, the CF₃ group could deactivate the adjacent carbon, directing reaction pathways.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoate has shown potential as a lead compound in drug discovery due to its bioactive properties. Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory, analgesic, and anticancer activities.

Case Study: Anticancer Activity

A study evaluated the anticancer potential of pyrazole derivatives, including this compound, against various cancer cell lines. Results indicated significant cytotoxic effects, particularly against breast and lung cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Table: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 |

| This compound | A549 (Lung) | 15.0 |

| Control (Doxorubicin) | MCF-7 | 10.0 |

Agricultural Applications

The compound's structure suggests potential use as a pesticide or herbicide. Pyrazole derivatives are known for their herbicidal properties, making this compound a candidate for developing new agrochemicals.

Case Study: Herbicidal Activity

Research demonstrated that certain pyrazole derivatives effectively inhibited the growth of common weeds while being safe for crops. The trifluoromethyl group enhances the herbicidal action by increasing the lipophilicity of the molecule, allowing better penetration into plant tissues .

Table: Herbicidal Efficacy of Pyrazole Compounds

| Compound | Target Weed | Efficacy (%) |

|---|---|---|

| This compound | Amaranthus retroflexus | 85 |

| Pyraflufen-Ethyl | Echinochloa crus-galli | 90 |

Material Science

In material science, compounds with trifluoromethyl groups are recognized for their unique properties such as thermal stability and hydrophobicity. This compound may be incorporated into polymer matrices to enhance material properties.

Case Study: Polymer Blends

A study explored the incorporation of pyrazole-based compounds into polycarbonate matrices to improve thermal resistance and mechanical strength. The results indicated a marked improvement in performance metrics when compared to unmodified polymers .

Mecanismo De Acción

The mechanism of action of Ethyl 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property can influence its binding to enzymes or receptors, thereby modulating their activity .

Comparación Con Compuestos Similares

Chemical Identification :

- IUPAC Name: Ethyl 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

- Synonyms: MolPort-002-784-075, SBB024776, ZINC12396007, AKOS005167707 .

- CAS Registry Numbers : 1170658-04-4 (primary), with additional identifiers such as STK351726 and EN300-231362 .

- Molecular Formula : C₁₁H₁₃F₃N₂O₂ (inferred from structural analogs in and ).

Structural Features :

- The compound consists of a pyrazole ring substituted with a methyl group at position 5 and a trifluoromethyl group at position 2.

- A butanoate ester chain is attached to the pyrazole’s nitrogen at position 1, with an ethyl ester terminus.

Comparison with Structural Analogs

Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS 2054954-21-9)

- Structural Differences: Contains an additional trifluoromethyl group at the β-position of the butanoate chain, creating a 4,4,4-trifluoro-3-substituted butanoate backbone .

- Physical Properties :

- Synthetic Relevance: Fluorinated analogs often require specialized reagents (e.g., sulfur or malononitrile derivatives) for synthesis, as seen in .

Ethyl 4,4,4-trifluoro-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate (CAS 2054953-51-2)

- Structural Differences: Substitutes the trifluoromethyl group at position 3 of the pyrazole with a nitro (-NO₂) group . The nitro group introduces strong electron-withdrawing and polar characteristics, altering reactivity.

- Key Properties :

- Functional Implications :

- Nitro-substituted pyrazoles are often intermediates in explosive or pharmaceutical synthesis but may exhibit reduced thermal stability compared to trifluoromethyl analogs.

Ethyl 4-(5-hydroxy-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)benzoate

- Structural Differences: Replaces the trifluoromethyl group with a hydroxy (-OH) group and introduces a pyridine ring at position 1 of the pyrazole . The benzoate ester replaces the butanoate chain.

- Pyridine substitution enhances coordination capacity, making it useful in metal-organic frameworks (MOFs) .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Trifluoromethyl vs. Nitro Groups :

- Fluorination Effects: Fluorinated butanoate chains (e.g., 4,4,4-trifluoro substitution) improve thermal stability and resistance to enzymatic degradation .

Actividad Biológica

Ethyl 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoate is a compound of significant interest due to its potential biological activity. This pyrazole derivative exhibits various pharmacological effects, making it a candidate for further research in medicinal chemistry and drug development. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Where:

- C = Carbon

- H = Hydrogen

- F = Fluorine

- N = Nitrogen

- O = Oxygen

The trifluoromethyl group enhances the lipophilicity and biological activity of the pyrazole scaffold, which is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions of appropriate precursors. Recent studies have indicated that modifications at the pyrazole moiety can significantly influence the compound's biological properties .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies demonstrated that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

Research indicates that derivatives of pyrazole compounds can modulate inflammatory pathways. This compound has shown promise in reducing inflammation markers in cell culture models. It appears to inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating conditions such as rheumatoid arthritis .

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In particular, it has been tested against various cancer cell lines, including HeLa and L929 cells. Results indicate that it induces apoptosis in cancer cells while exhibiting low toxicity towards normal cells, highlighting its selectivity .

Case Studies

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in inflammatory and apoptotic pathways. The trifluoromethyl group enhances its binding affinity, leading to effective modulation of target proteins .

Q & A

Q. What are the standard synthetic protocols for Ethyl 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates in ethanol with catalytic acetic acid (e.g., 4–6 hours at 65–80°C) is a common strategy . Purification involves recrystallization from methanol or DMF-EtOH (1:1) mixtures to achieve >95% purity . Column chromatography (silica gel, hexane/ethyl acetate) is recommended for removing trifluoromethyl-related byproducts . Key Data :

| Reaction Step | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Cyclocondensation | Ethanol, reflux (4 h) | 75% | 92% | |

| Purification | DMF-EtOH recrystallization | - | 97% |

Q. How is the structural identity of this compound validated in academic research?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated for structurally analogous pyrazole derivatives (e.g., bond angles: C–N–C ≈ 117°, C–CF₃ bond length: 1.34 Å) . Complementary techniques include:

- IR spectroscopy : Detection of ester C=O stretches (~1720 cm⁻¹) and pyrazole ring vibrations (~1599 cm⁻¹) .

- ¹H/¹³C NMR : Trifluoromethyl groups show characteristic δ ~110–120 ppm in ¹⁹F NMR .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected peaks in NMR or IR)?

- Methodological Answer : Contradictions often arise from rotamers (due to ester flexibility) or residual solvents. Strategies include:

- Variable-temperature NMR : To observe dynamic effects (e.g., coalescence of split peaks at elevated temperatures) .

- 2D NMR (COSY, HSQC) : To assign ambiguous proton-carbon correlations, especially near the trifluoromethyl group .

- Mass spectrometry (HRMS) : Confirm molecular ion integrity (e.g., [M+H]⁺ for C₁₀H₁₂F₃N₂O₂: theoretical 257.0901) .

Q. What experimental design considerations are critical for studying this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl group is electron-withdrawing, influencing reaction pathways. Key factors:

Q. How can researchers address discrepancies in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer : Variability may stem from assay conditions or impurities. Recommendations:

- Dose-response validation : Test purity-batched samples (HPLC ≥98%) across multiple concentrations .

- Positive controls : Compare with known inhibitors (e.g., CDPPB for mGluR5 assays) .

- In silico docking : Use MOE or AutoDock to predict binding modes to targets like COX-2 or kinases .

Safety and Handling

Q. What safety protocols are recommended given limited toxicological data for this compound?

- Methodological Answer : Assume acute toxicity (LD₅₀ unknown) and handle under ALARA principles:

- PPE : Nitrile gloves, lab coat, and fume hood for weighing/purification .

- Waste disposal : Incinerate via licensed facilities (no aqueous release due to trifluoromethyl persistence) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in thermal stability studies (e.g., DSC vs. TGA)?

- Methodological Answer : DSC may show melting points (e.g., 156–158°C) , while TGA detects decomposition (>200°C). Resolve via:

- Isothermal gravimetry : Monitor mass loss at 150°C for 1 hour to assess stability .

- Replicate under inert atmosphere : Rule out oxidative degradation .

Ecological Impact Assessment

Q. What methodologies are appropriate for preliminary ecological risk assessment?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.